4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Zinc-Activated Channel (ZAC) ZAC antagonist N-(thiazol-2-yl)-benzamide

This compound is a structurally unique N-(thiazol-2-yl)-benzamide featuring a 4-methylbenzyl-amino-propyl chain on the thiazole ring and a 4-fluorobenzamide group. These substitution patterns were not covered in the foundational ZAC antagonist SAR study, making it a valuable chemical probe for expanding the known chemical space of Zinc-Activated Channel ligands. It enables investigation of fluorine positional isomerism effects on ZAC pharmacodynamics and serves as a model for ADME profiling of this class. Ideal for rational design of next-generation ZAC antagonists. Strictly for research use; not for human or veterinary application.

Molecular Formula C21H20FN3O2S
Molecular Weight 397.47
CAS No. 1021227-93-9
Cat. No. B2816977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
CAS1021227-93-9
Molecular FormulaC21H20FN3O2S
Molecular Weight397.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H20FN3O2S/c1-14-2-4-15(5-3-14)12-23-19(26)11-10-18-13-28-21(24-18)25-20(27)16-6-8-17(22)9-7-16/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27)
InChIKeyZKSRWYJDLDIELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021227-93-9): A Novel ZAC Antagonist Candidate in the N-(Thiazol-2-yl)-benzamide Class


4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021227-93-9) is a synthetic, small-molecule member of the N-(thiazol-2-yl)-benzamide class. This class has been identified as the first series of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor [1]. The compound features a 4-fluorobenzamide group and a novel 4-methylbenzyl-amino-propyl substitution on the thiazole ring, structural elements that are distinct from the prototype ZAC antagonist TTFB and suggest potential for differentiated pharmacological properties within this emerging target space.

Why 4-Fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide Cannot Be Interchanged with Other N-(Thiazol-2-yl)-benzamide Analogs


Substitution within the N-(thiazol-2-yl)-benzamide class is not straightforward due to a steep structure-activity relationship (SAR) for ZAC antagonism. A functional screen of 61 analogs revealed that small structural modifications, particularly to the benzamide and thiazole substituents, dramatically shifted ZAC inhibitory potency [1]. For example, replacing a bromo-chloro benzamide with a 3-fluorobenzamide, as in the transition from compound 1 to TTFB, produces a potent nanomolar-range (IC50 ~1-3 μM) antagonist [1]. The target compound's unique 4-methylbenzyl-amino-propyl chain on the thiazole ring represents a specific substitution not explored in the foundational SAR study, leaving its ZAC activity and selectivity profile unpredictable based solely on class membership.

Quantitative Differentiation Evidence for 4-Fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide


Novel ZAC Antagonist Scaffold with a 4-Methylbenzyl Substituent Unexplored in Published SAR

The foundational SAR study for the class, which tested 61 analogs, did not include any compound with a 4-methylbenzyl substitution on the thiazole ring [1]. The target compound's 4-methylbenzyl-amino-propyl chain is therefore a structurally distinct modification compared to the study's most potent antagonists, such as compound 1 (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester) and TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) [1]. This chemical difference makes the target compound a unique probe for exploring uncharted chemical space within the ZAC pharmacophore.

Zinc-Activated Channel (ZAC) ZAC antagonist N-(thiazol-2-yl)-benzamide

Recipient of a 4-Fluorobenzamide Moiety, a Pharmacophore Element Associated with Enhanced ZAC Potency

In the class SAR, halogen substitution on the benzamide ring is a key determinant of ZAC antagonist activity. The most potent analog identified, TTFB, carries a 3-fluorobenzamide moiety [1], while the target compound features a 4-fluorobenzamide group. This shift from 3-fluoro to 4-fluoro is a regioisomeric variation that was not evaluated in the published SAR. In other drug discovery contexts, such positional changes have been shown to significantly alter target affinity and selectivity.

ZAC antagonist structure-activity relationship 4-fluorobenzamide

Potential for Distinct Pharmacokinetic Profile Due to Increased Molecular Weight and Lipophilicity

The target compound has a molecular formula of C21H20FN3O2S and a calculated molecular weight of 397.47 g/mol [1]. This is substantially larger than the lead compound TTFB (C14H15FN2OS, predicted MW ~278.35 g/mol). The addition of a 4-methylbenzyl-amino-propyl chain is expected to increase both molecular weight and lipophilicity (cLogP predicted to be higher). While no experimental logP or solubility data is publicly available, these structural changes may translate into altered membrane permeability, metabolic stability, and in vivo distribution compared to smaller analogs.

physicochemical properties lipophilicity drug-likeness

Optimal Research Use Cases for 4-Fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide


Probing Unexplored ZAC Antagonist Chemical Space Through SAR Expansion

As a structurally unique molecule with a substitution pattern not tested in the foundational SAR study, this compound is specifically suited for research programs aiming to expand the known chemical space of ZAC antagonists. Its 4-methylbenzyl-amino-propyl chain and 4-fluorobenzamide group represent new vectors for exploration, making it a valuable tool for generating novel potency, selectivity, and pharmacokinetic data essential for the rational design of next-generation ZAC ligands [1].

Investigating the Regioisomeric Impact of Fluorine on ZAC Antagonist Activity

The shift from the 3-fluorobenzamide group in the potent antagonist TTFB to the 4-fluorobenzamide variant in this compound provides a unique opportunity to study the effect of fluorine positional isomerism on ZAC pharmacodynamics. This research can yield critical insights into halogen bonding interactions within the ZAC binding pocket and inform the optimization of future antagonists [1].

Evaluating the Pharmacokinetic Consequences of Enhanced Molecular Complexity

With a molecular weight of ~397.47 g/mol and a complex substitution pattern, this compound is an ideal model for investigating how increased molecular complexity and predicted lipophilicity impact the absorption, distribution, metabolism, and excretion (ADME) profile of N-(thiazol-2-yl)-benzamide-based antagonists. Data from such studies can guide lead optimization efforts toward compounds with optimal drug-likeness [2].

Quote Request

Request a Quote for 4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.